1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide
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Overview
Description
1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a bromoethyl group attached to the pyrazole ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide typically involves the bromination of 3,5-dimethyl-1H-pyrazole followed by the introduction of the bromoethyl group. One common method is to react 3,5-dimethyl-1H-pyrazole with bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of hydrobromic acid as both a reagent and solvent helps in simplifying the process and reducing costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: Pyrazole oxides are formed.
Reduction: Ethyl-substituted pyrazoles are obtained.
Scientific Research Applications
1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazole ring can also interact with various receptors and enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide
- 2-Bromoethylamine hydrobromide
- 3-Bromopropylamine hydrobromide
Uniqueness
1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide is unique due to the presence of both bromoethyl and dimethyl substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these groups allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(2-bromoethyl)-3,5-dimethylpyrazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVYWGHAVLYWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCBr)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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